molecular formula C6H5F2NO2 B2424355 5-(difluoromethoxy)pyridin-2(1H)-one CAS No. 130318-75-1

5-(difluoromethoxy)pyridin-2(1H)-one

Cat. No.: B2424355
CAS No.: 130318-75-1
M. Wt: 161.108
InChI Key: VRWFXRMPZMWPKH-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a difluoromethoxy group at the 5-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethoxy)pyridin-2(1H)-one typically involves the introduction of the difluoromethoxy group onto a pyridinone scaffold. One common method involves the reaction of a suitable pyridinone precursor with a difluoromethylating agent under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, potentially altering the compound’s properties.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative with additional oxygen-containing functional groups, while reduction could produce a hydroxylated pyridinone.

Scientific Research Applications

5-(Difluoromethoxy)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-(difluoromethoxy)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s binding affinity and specificity, while the pyridinone core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)pyridine: Similar structure but lacks the keto group, which can significantly alter its chemical properties and reactivity.

    5-(Trifluoromethoxy)pyridin-2(1H)-one: Similar but with a trifluoromethoxy group, which can affect its electronic properties and interactions.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridinone, leading to different biological and chemical behaviors.

Uniqueness

5-(Difluoromethoxy)pyridin-2(1H)-one is unique due to the presence of both the difluoromethoxy group and the keto group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(difluoromethoxy)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2/c7-6(8)11-4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWFXRMPZMWPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130318-75-1
Record name 5-(difluoromethoxy)pyridin-2(1H)-one
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